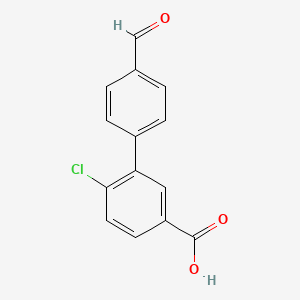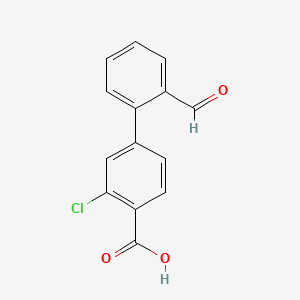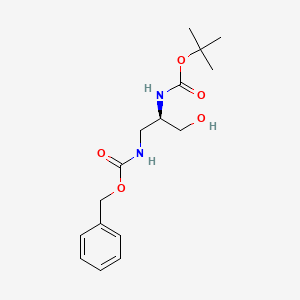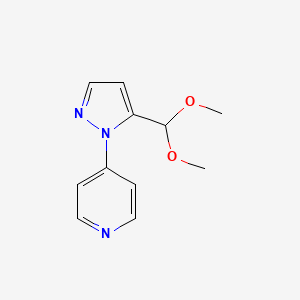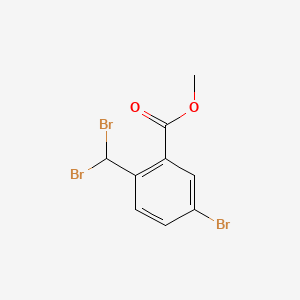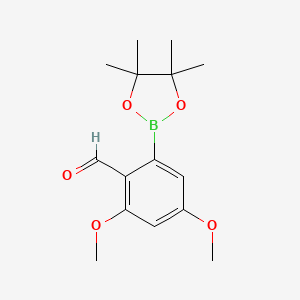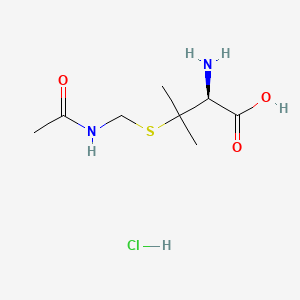
(S)-Acetamidomethyl-l-penicillamine, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Acetamidomethyl-l-penicillamine, HCl is a chemical compound with significant importance in various scientific fields It is a derivative of penicillamine, an amino acid known for its chelating properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Acetamidomethyl-l-penicillamine, HCl typically involves the acetamidomethylation of l-penicillamine. This process includes the reaction of l-penicillamine with acetamidomethyl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-Acetamidomethyl-l-penicillamine, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to yield thiols or other reduced forms.
Substitution: The acetamidomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce thiols.
Scientific Research Applications
(S)-Acetamidomethyl-l-penicillamine, HCl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: It has potential therapeutic applications due to its chelating properties, which can be useful in treating heavy metal poisoning.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-Acetamidomethyl-l-penicillamine, HCl involves its interaction with specific molecular targets. The compound can chelate metal ions, thereby inhibiting metal-dependent enzymes and pathways. This chelation process disrupts the normal function of these enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Penicillamine: A precursor to (S)-Acetamidomethyl-l-penicillamine, known for its chelating properties.
N-Acetylcysteine: Another thiol-containing compound with similar applications in medicine and research.
D-Penicillamine: An enantiomer of penicillamine with distinct biological activities.
Uniqueness: (S)-Acetamidomethyl-l-penicillamine, HCl is unique due to its specific acetamidomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-amino-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNWKDNSRCKPAN-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330286-48-0 |
Source


|
| Record name | D-Valine, 3-[[(acetylamino)methyl]thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)
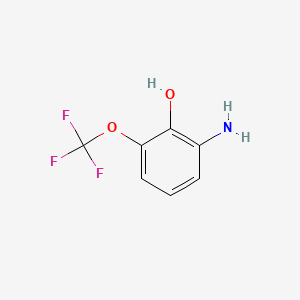
![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)

